GSK-114 vs. Precursor Dual Inhibitor: 40-Fold TNNI3K/B-Raf Selectivity from Scaffold Optimization
GSK-114 was developed by modifying the hinge-binding heterocycle of a previously reported dual TNNI3K/B-Raf inhibitor. This optimization resulted in a 40-fold preference for TNNI3K over B-Raf, representing a significant increase in target selectivity relative to the precursor dual inhibitor which exhibited substantially lower TNNI3K/B-Raf discrimination [1]. Within the broader quinazoline series reported in the same study, compounds exhibited TNNI3K/B-Raf selectivity up to 250-fold; GSK-114 was selected as the lead inhibitor based on the balance between selectivity, broad kinase profiling, and pharmacokinetic properties [1].
| Evidence Dimension | TNNI3K/B-Raf selectivity fold preference |
|---|---|
| Target Compound Data | GSK-114: 40-fold preference for TNNI3K over B-Raf (TNNI3K IC50 = 25 nM; B-Raf IC50 = 1000 nM) |
| Comparator Or Baseline | Precursor dual TNNI3K/B-Raf inhibitor: significantly lower TNNI3K/B-Raf discrimination; quinazoline series range: up to 250-fold TNNI3K/B-Raf selectivity |
| Quantified Difference | GSK-114 achieves 40-fold selectivity; precursor dual inhibitor exhibits substantially lower selectivity; series maximum is 250-fold |
| Conditions | Cell-free kinase activity assay; TNNI3K and B-RafV600E inhibition measured via ATP consumption |
Why This Matters
This quantified selectivity improvement ensures that B-Raf-mediated signaling pathways are minimally perturbed during TNNI3K functional studies, reducing confounding off-target effects that plagued earlier dual inhibitors.
- [1] Lawhorn BG, Philp J, Graves AP, Shewchuk L, Holt DA, Gatto GJ Jr, Kallander LS. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3355-3358. View Source
